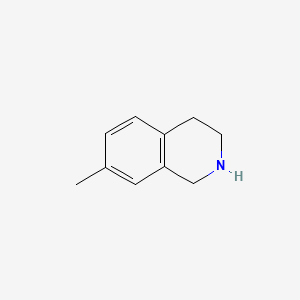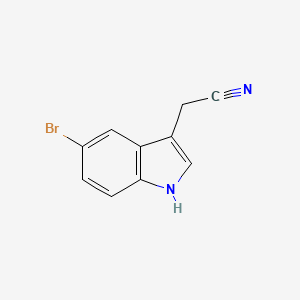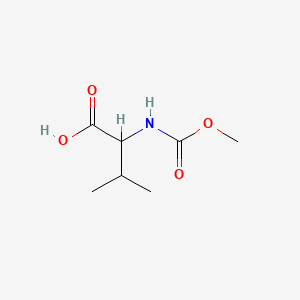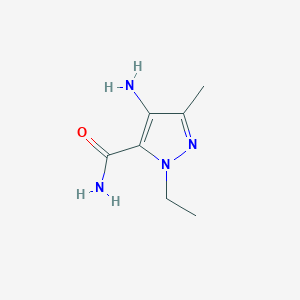
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds to 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid has been explored in the literature. Specifically, a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, which offers a significant improvement over previous literature procedures for these types of unnatural amino acids. The synthesis process allows for the selective production of either cis or trans acids through the adjustment of reaction conditions. Optical resolution of the stereoisomers was achieved either through diastereomeric salt formation or chromatography on a chiral stationary phase. Additionally, ab initio calculations provided insight into the cis selectivity observed in the initial synthesis step .
Molecular Structure Analysis
The molecular structure of a closely related compound, (1SR, 2RS)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined through X-ray analysis. This molecule exhibits a Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is stabilized by intermolecular hydrogen bonds, which form dimers and infinite chains along specific crystallographic axes. The presence of hydrophobic channels between tert-butyl groups of adjacent molecules is also noted .
Chemical Reactions Analysis
While the specific chemical reactions of 2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid are not detailed in the provided papers, the synthesis paper implies that the compound's reactivity could be influenced by the stereochemistry of the tert-butoxycarbonyl group and the amino acid moiety. The ability to selectively synthesize cis or trans isomers suggests that the compound could participate in stereoselective reactions, which is a crucial aspect in the synthesis of pharmaceuticals and biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound were analyzed through conformational analysis using molecular mechanics methods. The analysis revealed multiple low-energy conformations, with the conformation observed in the crystal state being influenced by hydrogen bonding and having a slightly higher conformational energy than the lowest energy conformation. The study also indicated that the molecule's conformation in the crystal state is not solely due to crystal packing but also to the similarity of its monomer units. This suggests that the physical properties of such compounds are sensitive to their conformational states and intermolecular interactions .
Applications De Recherche Scientifique
Application 1: Dipeptide Synthesis
- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides. These compounds are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application or Experimental Procedures: The tert-butyloxycarbonyl-protected amino acids are prepared as room-temperature ionic liquids (AAILs). These AAILs are then used in dipeptide synthesis with commonly used coupling reagents. A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .
Application 2: Protein Assembly
- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used in protein assembly directed by synthetic molecular recognition motifs .
Application 3: Deprotection of Amino Acids
- Summary of the Application: tert-Butyloxycarbonyl (Boc) groups are used to protect amino acids during synthesis. The Boc group can be removed (deprotected) under acidic conditions .
- Methods of Application or Experimental Procedures: The Boc group is typically removed using trifluoroacetic acid (TFA). The reaction is usually performed in a solvent such as dichloromethane or acetonitrile .
Application 4: Ionic Liquids
- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used to prepare a series of room-temperature ionic liquids .
- Methods of Application or Experimental Procedures: The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are clear and nearly colorless to pale yellow liquids at room temperature .
- Results or Outcomes: The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Application 5: Peptide Synthesis
- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used in peptide synthesis .
- Methods of Application or Experimental Procedures: The Boc-protected amino acids are used as reactants and reaction media in peptide synthesis when their reactive side chain and N-terminus are chemically protected .
- Results or Outcomes: The peptide products are obtained in satisfactory yields .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJQVRMQOLSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551917 | |
| Record name | [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid | |
CAS RN |
35264-06-3 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35264-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

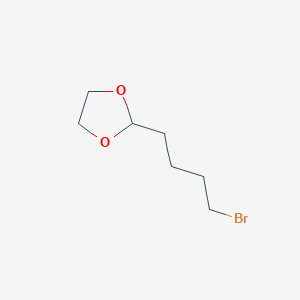
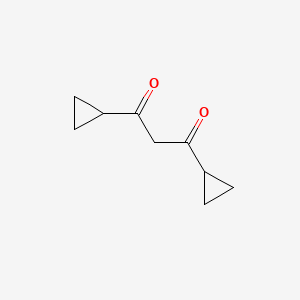
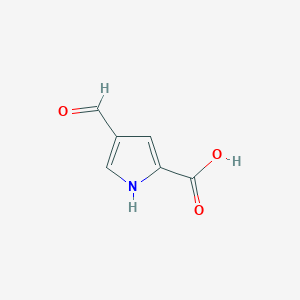

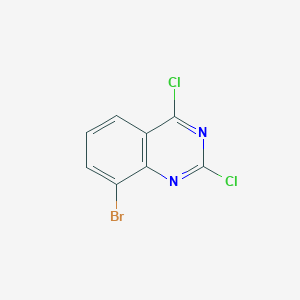
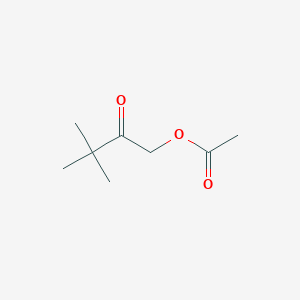
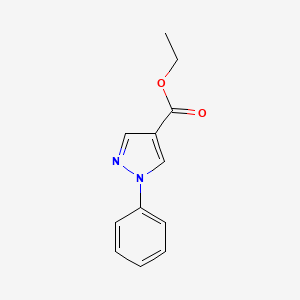
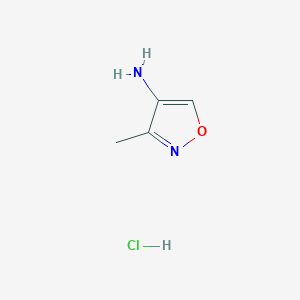
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)
